molecular formula C20H21ClN4O5S B11204039 N-(3-chloro-4-methoxyphenyl)-5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11204039
M. Wt: 464.9 g/mol
InChI Key: CYCYOOOZFGHMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide is a pyrazole-carboxamide derivative featuring a sulfamoyl group at position 5 and a 3-chloro-4-methoxyphenyl substituent on the carboxamide moiety.

Properties

Molecular Formula

C20H21ClN4O5S

Molecular Weight

464.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C20H21ClN4O5S/c1-4-30-15-8-5-13(6-9-15)25-31(27,28)20-18(12(2)23-24-20)19(26)22-14-7-10-17(29-3)16(21)11-14/h5-11,25H,4H2,1-3H3,(H,22,26)(H,23,24)

InChI Key

CYCYOOOZFGHMOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=C(C=C3)OC)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Introduction of the carboxamide group: This step often involves the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative.

    Substitution reactions: The chloro, methoxy, and ethoxy groups are introduced through nucleophilic substitution reactions using corresponding halides and alcohols.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The methoxy and ethoxy groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with specific electronic properties.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its complex structure.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine:

    Therapeutic Agents: Investigation into its potential as an anti-inflammatory or anticancer agent.

Industry:

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

    Polymer Science: Utilization in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially disrupting key pathways involved in disease processes.

Comparison with Similar Compounds

Structural Analogues in Pyrazole-Carboxamide Derivatives

Key analogues from the evidence include:

Compound 3a ()
  • Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
  • Key Features: Substituents: Chloro, cyano, and phenyl groups. Yield: 68% Melting Point: 133–135°C Spectral Data: $ ^1H $-NMR δ 8.12 (s, 1H), 7.61–7.43 (m, 10H); MS (ESI): 403.1 ([M+H]$^+$) .

Comparison :

  • The target compound replaces 3a’s cyano and phenyl groups with a sulfamoyl-linked 4-ethoxyphenyl and a 3-chloro-4-methoxyphenyl.
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate ()
  • Structure : Ethyl ester with a 3-chloro-4-methylphenylsulfamoyl group.
  • Key Features: Substituents: Chloro, methyl, and ethyl ester. Synthesis: Not detailed in evidence but likely involves sulfamoylation .

Comparison :

  • The target compound’s 4-ethoxyphenylsulfamoyl group introduces stronger electron-donating effects (ethoxy > methyl), which may stabilize the molecule against metabolic degradation.

Sulfamoyl-Containing Heterocycles

Sulfamoyl groups are critical in modulating bioactivity. Relevant examples include:

LMM5 and LMM11 ()
  • Structures :
    • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
    • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
  • Bioactivity : Antifungal agents targeting C. albicans via thioredoxin reductase inhibition .

Comparison :

  • Unlike LMM5/LMM11’s oxadiazole core, the target compound’s pyrazole-carboxamide scaffold may offer distinct pharmacokinetic profiles.
  • The 4-ethoxyphenylsulfamoyl group in the target compound could enhance membrane permeability compared to LMM5’s benzyl(methyl)sulfamoyl.
EDCI/HOBt-Mediated Coupling ()
  • Procedure: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF yield pyrazole-carboxamides (e.g., 3a–3p) with moderate-to-high yields (62–71%) .
  • Comparison : The target compound likely follows a similar protocol, but substituents like sulfamoyl may require additional steps (e.g., sulfonylation).
Copper-Catalyzed Sulfonylation ()
  • Procedure : Copper catalysts enable efficient synthesis of aryl sulfonamides (e.g., 4-Methoxy-N-phenylbenzenesulfonamide) .
  • Relevance : This method could optimize the sulfamoyl group introduction in the target compound.

Physicochemical and Spectral Properties

Parameter Target Compound Compound 3a (Ev1) LMM5 (Ev3) Compound
Core Structure Pyrazole-4-carboxamide Pyrazole-4-carboxamide 1,3,4-Oxadiazole Pyrazole-4-carboxylate
Key Substituents 3-Me, 5-(4-EtOPh-sulfamoyl) 5-Cl, 4-CN, 1-Ph Benzyl(Me)-sulfamoyl 3-Cl-4-MePh-sulfamoyl
Yield (%) N/A 68 N/A N/A
Melting Point (°C) N/A 133–135 N/A N/A
Bioactivity Hypothesized kinase inhibition Not reported Antifungal Not reported

Biological Activity

N-(3-chloro-4-methoxyphenyl)-5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN3O4SC_{19}H_{20}ClN_{3}O_{4}S, with a molecular weight of approximately 407.90 g/mol. The structure includes a pyrazole core substituted with various functional groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₀ClN₃O₄S
Molecular Weight407.90 g/mol
IUPAC NameThis compound

The biological activity of pyrazole derivatives often involves their interaction with specific biological targets, such as enzymes and receptors. For instance, the compound may inhibit certain kinases or modulate inflammatory pathways. The presence of the sulfamoyl group can enhance binding affinity to target proteins, potentially leading to increased therapeutic efficacy.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For example, pyrazoles have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in many cancers .

Anti-inflammatory Effects

The compound has potential anti-inflammatory activity, as indicated by its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies involving similar pyrazole compounds have shown up to 85% inhibition of these cytokines at specific concentrations . This suggests that the compound could be beneficial in treating inflammatory diseases.

Antimicrobial Properties

Pyrazole derivatives have also been studied for their antimicrobial activities. Compounds with a similar structure have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

  • Antitumor Efficacy : A study evaluated a series of pyrazole carboxamides for their antitumor activity against breast cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity .
  • Anti-inflammatory Activity : In a model of carrageenan-induced paw edema in rats, a related pyrazole derivative showed comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug. The study reported a reduction in edema volume by up to 70% after treatment with the pyrazole derivative .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including N-(3-chloro-4-methoxyphenyl)-5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide, exhibit promising anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival.

Case Study: In Vitro Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The IC50 values were calculated, showing effectiveness at low concentrations, which indicates a high potential for further development into anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. The presence of the sulfamoyl group enhances its ability to interact with bacterial enzymes, making it a candidate for treating infections caused by resistant strains.

Case Study: Antibacterial Testing

In a recent experimental setup, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition compared to standard antibiotics, suggesting its potential as a new antibacterial agent .

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This makes this compound a candidate for developing new anti-inflammatory drugs.

Case Study: COX Inhibition

In vitro assays demonstrated that the compound effectively inhibited COX-2 activity, leading to reduced production of pro-inflammatory mediators. This suggests its potential application in treating inflammatory diseases such as arthritis .

Structure-Based Drug Design

The structural characteristics of this compound lend themselves well to structure-based drug design approaches. Computational modeling and docking studies have been employed to predict its binding affinity to target proteins involved in disease pathways.

Insights from Computational Studies

Molecular docking simulations have indicated strong binding interactions between the compound and several target proteins associated with cancer and inflammation. These findings support further optimization of the compound's structure to enhance its pharmacological properties .

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AnticancerInhibition of tumor signaling pathwaysSignificant reduction in cell viability
AntimicrobialInteraction with bacterial enzymesEffective against resistant bacterial strains
Anti-inflammatoryCOX enzyme inhibitionReduced production of inflammatory mediators
Structure-Based DesignBinding predictions with target proteinsStrong interactions predicted with disease targets

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity Check Method
SulfamoylationPhenyl dithiocarbamate, DMSO, 80°C72¹H-NMR, elemental analysis
Carboxamide formation4-Ethoxyphenyl isocyanate, K₂CO₃, acetonitrile65IR, mass spectrometry

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Answer:

  • ¹H-NMR : Identifies substitution patterns (e.g., methoxy, chloro, and ethoxy groups) via chemical shifts (δ 3.8–4.2 ppm for alkoxy groups) .
  • IR Spectroscopy : Confirms sulfamoyl (S=O stretch at ~1150 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹) functional groups .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 494) and fragmentation patterns .

Advanced: How can computational methods optimize derivative design for enhanced bioactivity?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Reaction Path Search : Tools like GRRM explore intermediates and transition states to identify energetically favorable pathways .
  • Feedback Loops : Integrate experimental data (e.g., IC₅₀ values) with machine learning to refine predictions for anti-inflammatory or analgesic activity .

Q. Table 2: Computational vs. Experimental Yield Comparison

DerivativePredicted Yield (DFT) (%)Experimental Yield (%)
4-Fluoro analog6865
3-Trifluoromethyl analog5552

Advanced: How to resolve discrepancies in reported biological activities of analogs?

Answer:

  • Assay Standardization : Compare cell lines (e.g., RAW264.7 for anti-inflammatory activity) and dosing protocols .
  • Purity Verification : Re-test compounds with elemental analysis to rule out impurities affecting activity .
  • Structural Analysis : Use X-ray crystallography (e.g., C–H···O interactions in pyrazole cores) to confirm stereochemical consistency .

Q. Table 3: Substituent Effects on Anti-Inflammatory Activity

Substituent (R)IC₅₀ (COX-2 inhibition, μM)Source
4-Ethoxy12.3
4-Chloro18.7

Basic: What protocols evaluate in vitro anti-inflammatory activity?

Answer:

  • COX-2 Inhibition Assay : Measure IC₅₀ using purified enzyme and colorimetric substrates (e.g., prostaglandin G₂) .
  • Cytokine Profiling : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
  • Ulcerogenicity Testing : Compare gastric lesion incidence in rodent models vs. NSAIDs like indomethacin .

Advanced: How to optimize reaction yield in the sulfamoylation step?

Answer:

  • Design of Experiments (DoE) : Vary temperature (60–100°C), solvent (DMSO vs. DMF), and stoichiometry (1:1 to 1:1.5 reagent ratios) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for accelerated kinetics .
  • In Situ Monitoring : Use HPLC to track intermediate formation and adjust reaction time .

Advanced: Conducting systematic SAR studies for derivatives

Answer:

  • Functional Group Variation : Replace chloro/methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents .
  • 3D-QSAR Modeling : Align derivatives in a pharmacophore model to correlate substituent position with analgesic activity .
  • In Vivo Validation : Test top candidates in rodent pain models (e.g., tail-flick test) .

Basic: Ensuring reproducibility during synthesis scale-up

Answer:

  • Exotherm Control : Use jacketed reactors to maintain temperature (±2°C) during exothermic steps .
  • Consistent Purification : Standardize column chromatography gradients and recrystallization solvents .
  • Batch Analysis : Validate each batch via ¹H-NMR and melting point comparison (e.g., target m.p. 178–247°C for analogs) .

Advanced: High-throughput screening (HTS) for off-target interactions

Answer:

  • Binding Assays : Use fluorescence polarization to screen against kinase or GPCR libraries .
  • Proteomics : Perform pull-down assays with biotinylated probes to identify non-target protein binding .
  • Toxicity Prediction : Apply DeepTox or similar AI models to predict hepatotoxicity .

Advanced: Resolving conflicting crystallographic data

Answer:

  • Polymorph Screening : Recrystallize from multiple solvents (e.g., ethanol vs. ethyl acetate) to identify stable forms .
  • Synchrotron XRD : Use high-resolution data (≤0.8 Å) to resolve disorder in sulfamoyl groups .
  • Computational Validation : Compare experimental XRD with DFT-optimized structures to validate bond angles .

Q. Table 4: Crystallographic Parameters Comparison

ParameterExperimental (Å/°)DFT-Predicted (Å/°)
C–S bond1.761.78
N–C=O angle120.5°121.2°

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.